An In-depth Technical Guide to the Physical Properties of alpha-Bromo-2-chlorophenylacetic Acid
An In-depth Technical Guide to the Physical Properties of alpha-Bromo-2-chlorophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of alpha-Bromo-2-chlorophenylacetic acid, an important intermediate in the synthesis of various biologically active compounds, including the antithrombotic agent clopidogrel.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of its key physical characteristics, methodologies for their determination, and its role in synthetic pathways.
Physical and Chemical Properties
alpha-Bromo-2-chlorophenylacetic acid is a white to off-white crystalline solid.[1] The quantitative physical properties are summarized in the table below. It is important to note that some variations in reported values exist in the literature, which may be attributed to different measurement conditions or sample purities.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆BrClO₂ | |
| Molecular Weight | 249.49 g/mol | |
| Melting Point | 106 - 112 °C | [1][2] |
| Boiling Point | 316.7 °C at 760 mmHg | [3][4] |
| Density | 1.747 g/cm³ | [3][4] |
| Solubility | Slightly soluble in water; Soluble in organic solvents such as ethanol and acetone.[1][5] | |
| Appearance | White to off-white crystalline powder | [1] |
| Purity (by HPLC) | ≥ 99.0% | [1] |
| Moisture (by Karl Fischer) | ≤ 0.5% | [1] |
Experimental Protocols
2.1. Melting Point Determination (Capillary Method)
The melting point is determined as a range, from the temperature at which the first drop of liquid appears to the temperature at which the entire solid has melted.
-
Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer.
-
Procedure:
-
A small amount of the finely powdered, dry sample of alpha-Bromo-2-chlorophenylacetic acid is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.
-
The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
-
The temperature at which the substance begins to melt (T1) and the temperature at which it is completely molten (T2) are recorded. The melting point is reported as the range T1-T2.
-
2.2. Boiling Point Determination (Distillation Method)
As alpha-Bromo-2-chlorophenylacetic acid is a solid at room temperature, its boiling point is determined at a specific pressure, typically atmospheric pressure (760 mmHg).
-
Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.
-
Procedure:
-
A sample of alpha-Bromo-2-chlorophenylacetic acid is placed in the distillation flask.
-
The apparatus is assembled for simple distillation, with the thermometer bulb positioned just below the side arm of the distillation flask to ensure it accurately measures the temperature of the vapor.
-
The flask is heated gently.
-
The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded atmospheric pressure.
-
2.3. Density Determination (Gas Pycnometry)
Gas pycnometry is a common method for determining the density of a solid powder.
-
Apparatus: Gas pycnometer.
-
Procedure:
-
A known mass of the alpha-Bromo-2-chlorophenylacetic acid sample is placed in the sample chamber of the gas pycnometer.
-
The chamber is sealed, and an inert gas (typically helium) is introduced into a reference chamber of known volume.
-
The gas is then expanded into the sample chamber.
-
By measuring the pressure change, the volume of the solid sample can be accurately determined based on the ideal gas law.
-
The density is calculated by dividing the mass of the sample by its measured volume.
-
2.4. Solubility Determination (Qualitative)
This protocol provides a qualitative assessment of solubility in a given solvent.
-
Apparatus: Test tubes, vortex mixer, spatula.
-
Procedure:
-
A small, pre-weighed amount of alpha-Bromo-2-chlorophenylacetic acid (e.g., 10 mg) is placed into a test tube.
-
A small volume of the solvent (e.g., 1 mL of water or an organic solvent) is added to the test tube.
-
The mixture is agitated vigorously using a vortex mixer for a set period (e.g., 1-2 minutes).
-
The sample is visually inspected for the presence of undissolved solid.
-
If the solid has completely dissolved, it is reported as "soluble." If some solid remains, it is "partially soluble," and if no significant dissolution is observed, it is "insoluble."
-
2.5. Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for assessing the purity of organic compounds.
-
Apparatus: HPLC system with a suitable detector (e.g., UV-Vis), analytical column (e.g., C18), appropriate mobile phase.
-
Procedure:
-
A standard solution of alpha-Bromo-2-chlorophenylacetic acid of known concentration is prepared in a suitable solvent.
-
A sample solution of the test material is also prepared at a similar concentration.
-
The HPLC system is equilibrated with the mobile phase until a stable baseline is achieved.
-
A defined volume of the sample solution is injected onto the column.
-
The components of the sample are separated based on their affinity for the stationary and mobile phases and are detected as they elute from the column.
-
The purity is determined by calculating the area of the main peak as a percentage of the total area of all peaks in the chromatogram.
-
2.6. Moisture Content Determination by Karl Fischer Titration
This method is specific for the determination of water content.
-
Apparatus: Karl Fischer titrator (volumetric or coulometric).
-
Procedure:
-
The titration vessel of the Karl Fischer apparatus is filled with a suitable solvent (e.g., methanol).
-
The solvent is pre-titrated with the Karl Fischer reagent to eliminate any residual water.
-
A precisely weighed sample of alpha-Bromo-2-chlorophenylacetic acid is added to the vessel.
-
The sample is titrated with the Karl Fischer reagent until the endpoint is reached, which is detected electrochemically.
-
The amount of water in the sample is calculated based on the volume of titrant consumed.
-
Synthetic Pathway and Experimental Workflow
alpha-Bromo-2-chlorophenylacetic acid is a key intermediate in the synthesis of clopidogrel. The following diagram illustrates a simplified workflow for the synthesis of its methyl ester, a direct precursor to clopidogrel.
The diagram above outlines the key steps in the esterification of alpha-Bromo-2-chlorophenylacetic acid to its methyl ester, a crucial step in the synthesis of clopidogrel. This process involves the reaction of the starting acid with methanol in the presence of a sulfuric acid catalyst, followed by a series of purification steps including extraction and washing to isolate the final product.
